molecular formula C19H18BrNO4 B214341 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

Katalognummer B214341
Molekulargewicht: 404.3 g/mol
InChI-Schlüssel: HRNJCLKSJNCBCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is a chemical compound with potential applications in scientific research. The compound is a derivative of indole, a heterocyclic organic compound with a wide range of biological activities.

Wirkmechanismus

The mechanism of action of 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one involves the inhibition of enzyme activity through binding to the active site of the enzyme. The compound has been shown to form hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site of the enzyme, thereby blocking the substrate from binding to the enzyme. This leads to a decrease in enzyme activity, which can have downstream effects on various biological processes.
Biochemical and physiological effects:
The biochemical and physiological effects of 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one depend on the specific enzyme that is inhibited. For example, inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance neurotransmission. Inhibition of tyrosinase can lead to a decrease in melanin production, which can have implications for skin pigmentation and melanoma. The compound has also been shown to have antioxidant activity, which can protect cells from oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one in lab experiments is its specificity for certain enzymes. This can allow researchers to study the role of these enzymes in various biological processes without affecting other enzymes or pathways. However, one limitation is that the compound may not be effective in vivo due to poor bioavailability or metabolism. Therefore, additional studies may be needed to determine the efficacy of the compound in vivo.

Zukünftige Richtungen

There are several future directions for the use of 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one in scientific research. One direction is to study the compound's efficacy in vivo using animal models. Another direction is to optimize the synthesis method to yield higher purity and yield of the compound. Additionally, the compound can be modified to enhance its specificity or potency for certain enzymes. Finally, the compound can be used as a lead compound for the development of new drugs targeting specific enzymes or pathways.

Synthesemethoden

The synthesis of 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one involves the reaction of indole-2,3-dione with 4-ethoxybenzaldehyde and 5-bromo-1-pentanol in the presence of a base catalyst. The reaction proceeds through a condensation reaction followed by a cyclization reaction to form the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.

Wissenschaftliche Forschungsanwendungen

5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one has potential applications in scientific research as a tool compound for studying various biological processes. The compound has been shown to have inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are involved in various physiological processes, including neurotransmission, melanogenesis, and cellular metabolism. Therefore, the compound can be used to study the role of these enzymes in various diseases, such as Alzheimer's disease, Parkinson's disease, and melanoma.

Eigenschaften

Produktname

5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

Molekularformel

C19H18BrNO4

Molekulargewicht

404.3 g/mol

IUPAC-Name

5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methylindol-2-one

InChI

InChI=1S/C19H18BrNO4/c1-3-25-14-7-4-12(5-8-14)17(22)11-19(24)15-10-13(20)6-9-16(15)21(2)18(19)23/h4-10,24H,3,11H2,1-2H3

InChI-Schlüssel

HRNJCLKSJNCBCN-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)C)O

Kanonische SMILES

CCOC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.